Cyclopentyl-phenylmethyl chloride
Description
Cyclopentyl-phenylmethyl chloride (hypothetical structure: benzyl chloride with a cyclopentyl substituent) is a chlorinated aromatic compound combining a cyclopentyl group and a phenylmethyl (benzyl) moiety. For instance, cyclopentyl-containing compounds are often explored in pharmaceuticals, agrochemicals, or chemical synthesis due to their steric and electronic effects .
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
[chloro(cyclopentyl)methyl]benzene |
InChI |
InChI=1S/C12H15Cl/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
CQYDYPMTYTWMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopentyl-Containing Compounds
*Hypothetical structure inferred from nomenclature.
Detailed Analysis
Cyclopentyl Fentanyl Hydrochloride
- Structure : Features a cyclopentylcarboxamide group linked to a piperidine core, distinguishing it from simpler benzyl chlorides.
- Applications : Used in vitro to study mu-opioid receptor binding, with potency comparable to fentanyl .
- Stability : Stable for ≥6 years at -20°C as a neat solid, highlighting the robustness of cyclopentyl-containing pharmaceuticals under controlled conditions .
Cyclopentyl Methylphosphonothioic Chloride
2-(3-Cyclopentyloxy-4-Methoxy-phenyl)-4-phenyl-but-3-ynylamine Hydrochloride
- Structure : Combines cyclopentyloxy and phenyl groups with an alkyne chain.
- Applications: Limited data in the evidence, but similar amines are often explored in drug discovery .
Key Differences and Implications
- Functional Groups: The presence of a phosphonothioate group in Cyclopentyl methylphosphonothioic chloride vs. the carboxamide in Cyclopentyl fentanyl dictates divergent applications (chemical synthesis vs. pharmacology) .
- Regulatory Profiles: Cyclopentyl fentanyl’s Schedule I status contrasts with the industrial/chemical controls on phosphonothioate derivatives, reflecting their respective risks .
- Stability : Neat solids like Cyclopentyl fentanyl exhibit long-term stability, whereas chlorinated compounds (e.g., benzyl chlorides) may require stricter handling due to reactivity .
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